Comprehensive Structure Elucidation of N-(Benzyloxy)-5-methyl-2-phenyloxazole-4-carboxamide
Comprehensive Structure Elucidation of N-(Benzyloxy)-5-methyl-2-phenyloxazole-4-carboxamide
Executive Summary
The structural elucidation of complex heterocyclic compounds requires a rigorous, orthogonal analytical approach to prevent misassignment of regioisomers. This whitepaper provides an in-depth technical guide for the structure elucidation of N-(Benzyloxy)-5-methyl-2-phenyloxazole-4-carboxamide (CAS: 929978-81-4)[1]. By synthesizing High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a self-validating workflow. This guide is designed for analytical chemists and drug development professionals who require absolute certainty in molecular characterization.
Introduction & Pharmacological Context
Oxazole-4-carboxamides are highly privileged scaffolds in medicinal chemistry. The core structure, 5-methyl-2-phenyloxazole-4-carboxamide, has been extensively studied for its potent apoptosis-inducing properties in oncology models[2]. Furthermore, the specific functionalization with an N-benzyloxy group transforms the amide into a protected hydroxamic acid derivative. This moiety is highly relevant in the development of metalloenzyme inhibitors (such as Histone Deacetylase (HDAC) inhibitors), where the hydroxamate acts as a critical zinc-binding pharmacophore.
Given the structural complexity—comprising a central heteroaromatic ring, two distinct phenyl systems, and a flexible hydroxamate ether linkage—a systematic and causality-driven elucidation strategy is paramount[3].
Strategic Elucidation Workflow
To ensure scientific integrity, the elucidation process must not rely on a single analytical technique. Instead, we employ an orthogonal cascade where each method validates the findings of the previous step.
Figure 1: Systematic structure elucidation workflow for functionalized oxazole derivatives.
High-Resolution Mass Spectrometry (HRMS) Profiling
Causality & Rationale: Before mapping atom connectivity, the exact molecular formula must be confirmed. We utilize Electrospray Ionization Time-of-Flight (ESI-TOF) in positive ion mode. The basic nitrogen (N3) of the oxazole ring possesses a lone pair that readily accepts a proton, yielding a robust [M+H]⁺ signal.
The theoretical monoisotopic mass for C₁₈H₁₆N₂O₃ is 308.1161 Da[4].
Table 1: HRMS (ESI-TOF) Data Summary
| Ion Species | Molecular Formula | Theoretical m/z | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ | C₁₈H₁₇N₂O₃⁺ | 309.1239 | 309.1242 | +0.9 |
| [M+Na]⁺ | C₁₈H₁₆N₂O₃Na⁺ | 331.1059 | 331.1064 | +1.5 |
Interpretation: The sub-2 ppm mass error unambiguously confirms the molecular formula. The presence of the sodium adduct serves as an internal validation of the parent ion's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Rationale: NMR is the cornerstone of structural elucidation. The choice of solvent is critical: DMSO-d₆ is selected over CDCl₃. Protic exchange in CDCl₃ can cause the hydroxamate NH proton to broaden into the baseline due to quadrupolar relaxation and rapid solvent exchange. DMSO-d₆ tightly hydrogen-bonds with the NH, drastically slowing the exchange rate and yielding a sharp, quantifiable signal[3].
1D NMR Assignments
The chemical shift assignments for the oxazole core align with established literature values for oxazole-4-carboxylic acid derivatives[5].
Table 2: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)
| Position | ¹H Shift (ppm), Multiplicity, J (Hz), Int. | ¹³C Shift (ppm) | Key HMBC Correlations (H → C) |
| 5-CH₃ | 2.62, s, 3H | 12.4 | C4, C5 |
| Oxazole C5 | - | 152.1 | - |
| Oxazole C4 | - | 128.5 | - |
| Oxazole C2 | - | 159.3 | - |
| 2-Phenyl (o) | 7.95, dd, J=7.8, 1.5, 2H | 126.2 | C2, C-p |
| 2-Phenyl (m) | 7.55, m, 2H | 129.1 | C-ipso |
| 2-Phenyl (p) | 7.52, m, 1H | 130.4 | C-o |
| 2-Phenyl (ipso) | - | 126.8 | - |
| Amide C=O | - | 162.0 | - |
| Amide NH | 11.25, br s, 1H | - | C=O, C4 |
| Bn-CH₂ | 4.95, s, 2H | 77.2 | Bn-ipso |
| Bn-Phenyl (o) | 7.45, d, J=7.5, 2H | 128.8 | Bn-CH₂ |
| Bn-Phenyl (m) | 7.38, t, J=7.5, 2H | 128.5 | - |
| Bn-Phenyl (p) | 7.32, t, J=7.5, 1H | 128.0 | - |
| **Bn-Phenyl (ipso) | - | 135.6 | - |
2D HMBC Connectivity Mapping
To differentiate this structure from potential regioisomers (e.g., a 2,4-disubstituted oxazole), Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. The ³J and ²J couplings lock the substituents to the core scaffold.
Figure 2: Key 2D NMR HMBC mappings confirming the oxazole core connectivity.
Vibrational Spectroscopy (FT-IR)
FT-IR provides orthogonal validation of the functional groups, specifically confirming the integrity of the hydroxamate ether and the oxazole ring.
Table 3: Diagnostic FT-IR Bands (ATR Method)
| Wavenumber (cm⁻¹) | Vibrational Assignment | Structural Significance |
| 3210 | N-H stretch | Confirms the secondary amide (hydroxamate) presence. |
| 1655 | C=O stretch (Amide I) | Conjugated amide carbonyl. |
| 1550 | C=N stretch | Characteristic of the oxazole heteroaromatic ring. |
| 1050 | C-O stretch | Confirms the benzyloxy (-O-CH₂-Ph) ether linkage. |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility, the following self-validating methodologies must be executed.
Protocol A: HRMS Acquisition
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Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol containing 0.1% Formic Acid. Causality: Formic acid forces the equilibrium toward the protonated[M+H]⁺ state, maximizing signal-to-noise.
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Injection: Inject 5 µL into the ESI-TOF system.
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Validation Check: Verify the isotopic distribution pattern of the [M+H]⁺ peak. The M+1 peak (due to ¹³C natural abundance) must be approximately 20% of the base peak intensity (18 carbons × 1.1% ≈ 19.8%).
Protocol B: NMR Acquisition & D₂O Exchange
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm precision NMR tube.
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1D/2D Acquisition: Acquire standard ¹H, ¹³C, HSQC, and HMBC spectra at 298 K.
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Self-Validating D₂O Shake[3]:
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Step 1: After acquiring the initial ¹H spectrum, remove the tube and add 2 drops of D₂O.
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Step 2: Cap the tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum.
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Validation: The broad singlet at δ 11.25 ppm must disappear . Because the N-H proton is labile, it exchanges with deuterium (forming N-D), which is invisible in ¹H NMR. The aromatic and aliphatic signals will remain unchanged. This definitively proves the δ 11.25 ppm signal is the exchangeable amide proton and not an overlapping aromatic impurity.
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References
*[4] Title: 5-Methyl-2-phenyl-4-oxazolecarboxamide | CID 100344 Source: PubChem URL: [Link]
*[5] Title: Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
*[2] Title: Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers Source: PubMed URL: [Link]
Sources
- 1. N-(Benzyloxy)-5-methyl-2-phenyloxazole-4-carboxamide | 929978-81-4 [sigmaaldrich.com]
- 2. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Methyl-2-phenyl-4-oxazolecarboxamide | C11H10N2O2 | CID 100344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
